

Application Notes and Protocols for PS77 (Anti-Inflammatory Peptide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 77

Cat. No.: B12386817

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Introduction

PS77 is a novel 13-amino acid α -helical peptide derived from Squama Manitis, a traditional Chinese medicine. Research has demonstrated its potent anti-inflammatory properties, making it a valuable tool for in vitro studies of inflammation.^{[1][2]} This document provides detailed application notes, protocols, and dosage guidelines for the use of PS77 in a research setting, specifically focusing on its application in human keratinocyte (HaCaT) cell models of inflammation.

PS77 exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF- β) pathways.^{[1][2]} It has been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3) in TNF- α -induced inflammatory models.^{[1][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro application of PS77 peptide.

Table 1: PS77 Peptide Specifications

Parameter	Value	Reference
Molecular Weight	1622.92 Da	[1]
Source	Chemically synthesized	[1]
Structure	13-amino acid α -helical peptide	[1]

Table 2: In Vitro Concentration and Dosage for HaCaT Cells

Application	Concentration Range	Optimal Concentration	Incubation Time	Result	Reference
Cytotoxicity Assessment	0.1 - 100 $\mu\text{g/mL}$	N/A	24 hours	No significant effect on cell viability	[1]
Anti-inflammatory Assay	N/A	0.1 $\mu\text{g/mL}$	24 hours (pre-treatment)	20-30% reduction in IL-8 and MMP-3 expression	[1]
Transcriptomic Analysis	N/A	0.1 $\mu\text{g/mL}$	24 hours (pre-treatment)	Modulation of 265 genes	[1][3]

Experimental Protocols

Protocol 1: Assessment of PS77 Cytotoxicity in HaCaT Cells

This protocol determines the cytotoxic effect of PS77 on human keratinocytes.

Materials:

- Human keratinocyte (HaCaT) cells

- PS77 peptide
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed HaCaT cells in 96-well plates at a density of 3×10^4 cells/mL.
- Incubate the cells for 24 hours to allow for attachment.
- Prepare serial dilutions of PS77 in cell culture medium to achieve final concentrations of 0.1, 1, 10, and 100 $\mu\text{g/mL}$.[\[1\]](#)
- Remove the existing medium from the wells and add 100 μL of the prepared PS77 solutions to the respective wells. Include an untreated control group with fresh medium only.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO_2 .[\[1\]](#)
- After incubation, add 10 μL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.[\[1\]](#)
- Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: In Vitro Anti-Inflammatory Activity of PS77

This protocol evaluates the anti-inflammatory effect of PS77 on TNF- α -induced inflammation in HaCaT cells.

Materials:

- HaCaT cells
- PS77 peptide (0.1 $\mu\text{g/mL}$)

- Tumor Necrosis Factor-alpha (TNF- α) (2 ng/mL)
- 96-well plates
- ELISA kits for IL-8 and MMP-3

Procedure:

- Seed HaCaT cells in 96-well plates at a density of 3×10^4 cells/mL and incubate for 24 hours.
- Treat the cells with or without 0.1 μ g/mL of PS77 and incubate for 24 hours.[\[1\]](#)
- After the pre-treatment period, add 2 ng/mL of TNF- α to the wells (both treated and untreated, except for a negative control group) to induce inflammation.[\[1\]](#)
- Incubate the plates for an additional 12 hours at 37°C.[\[1\]](#)
- Collect the cell culture supernatant.
- Measure the expression levels of IL-8 and MMP-3 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.[\[1\]](#)

Protocol 3: RNA Extraction for Transcriptomic Analysis

This protocol describes the extraction of total RNA from PS77-treated HaCaT cells for downstream applications like RNA sequencing.

Materials:

- HaCaT cells
- PS77 peptide (0.1 μ g/mL)
- TNF- α (2 ng/mL)
- TRIzol® reagent
- Chloroform

- Isopropanol
- 75% Ethanol
- RNase-free water

Procedure:

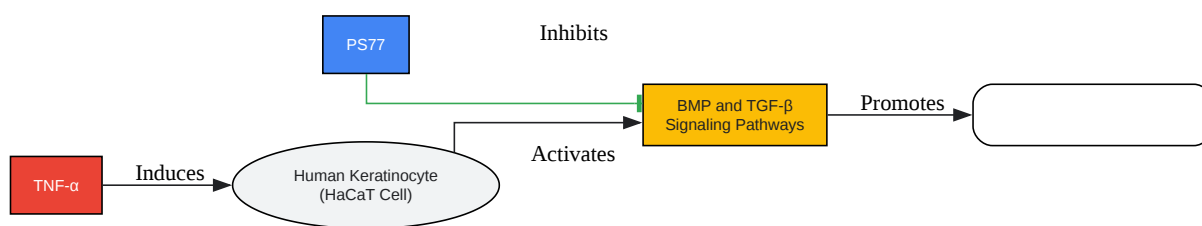
- Culture HaCaT cells and treat them with 0.1 µg/mL PS77 for 24 hours, followed by stimulation with 2 ng/mL TNF-α as described in Protocol 2. Include a control group treated with TNF-α only.
- Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® reagent per 10 cm² of culture area.
- Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tubes securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase containing the RNA to a fresh tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
- Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Discard the wash and air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

- Dissolve the RNA in an appropriate volume of RNase-free water.

Signaling Pathways and Visualizations

PS77 Mechanism of Action

PS77 exerts its anti-inflammatory effects by downregulating the expression of key genes within the BMP and TGF- β signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory cytokines.

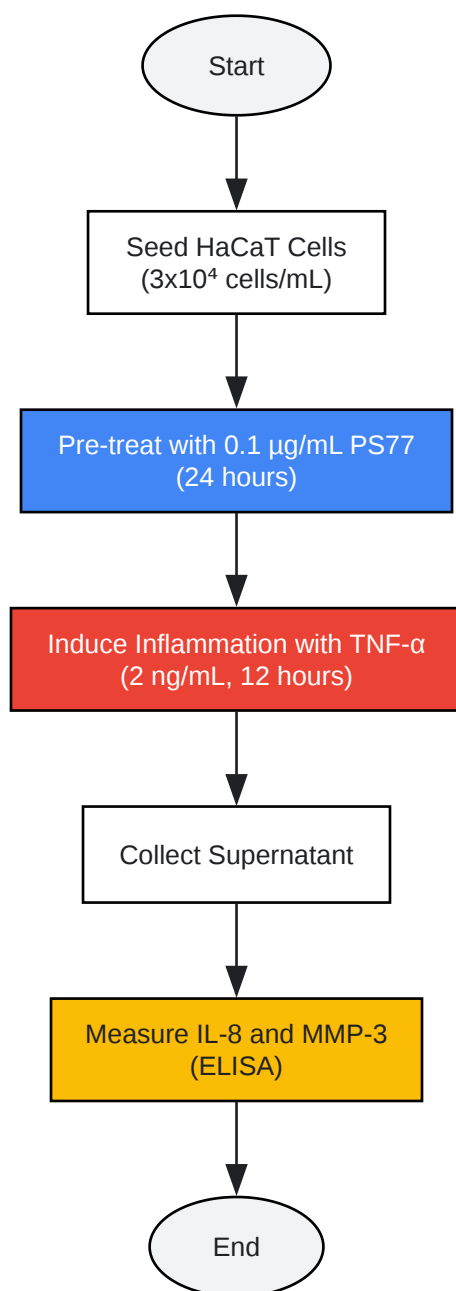


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Caption: PS77 inhibits TNF- α -induced inflammation by downregulating BMP and TGF- β signaling.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the workflow for assessing the anti-inflammatory properties of PS77.



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Caption: Workflow for evaluating the anti-inflammatory effect of PS77 on HaCaT cells.

Note on a Different Compound: It is important to note that the designation "PS77" has also been used in scientific literature to refer to a small molecule Pkh inhibitor with selectivity for *Candida albicans* Pkh2. The information provided in these application notes pertains exclusively to the anti-inflammatory peptide PS77. Researchers should ensure they are working with the correct compound for their intended application.

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References

- 1. PS77: a novel peptide with α -helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α -helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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